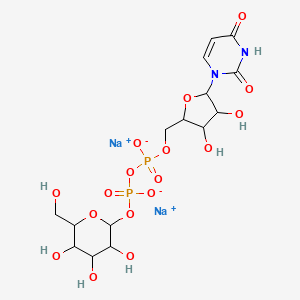![molecular formula C12H15ClN4O4S B1141654 1-[(3-chloro-1-Methyl-5-(Methylsulfonyl)-1H-pyrazol-4-yl)Methyl]-3,4-diMethyl-1H-pyrazol-5-carboxyli CAS No. 1207890-88-7](/img/new.no-structure.jpg)
1-[(3-chloro-1-Methyl-5-(Methylsulfonyl)-1H-pyrazol-4-yl)Methyl]-3,4-diMethyl-1H-pyrazol-5-carboxyli
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-chloro-1-Methyl-5-(Methylsulfonyl)-1H-pyrazol-4-yl)Methyl]-3,4-diMethyl-1H-pyrazol-5-carboxyli is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Métodos De Preparación
The synthesis of 1-[(3-chloro-1-Methyl-5-(Methylsulfonyl)-1H-pyrazol-4-yl)Methyl]-3,4-diMethyl-1H-pyrazol-5-carboxyli typically involves multiple steps, including the formation of the pyrazole ring and the introduction of functional groups. Common synthetic routes include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.
Introduction of Functional Groups: The chloro group can be introduced via chlorination reactions, while the methylsulfonyl group can be added through sulfonation reactions using reagents like methylsulfonyl chloride.
Industrial Production Methods: Industrial synthesis may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity.
Análisis De Reacciones Químicas
1-[(3-chloro-1-Methyl-5-(Methylsulfonyl)-1H-pyrazol-4-yl)Methyl]-3,4-diMethyl-1H-pyrazol-5-carboxyli undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles, with reactions often conducted under controlled temperatures and pH conditions.
Major Products:
Aplicaciones Científicas De Investigación
1-[(3-chloro-1-Methyl-5-(Methylsulfonyl)-1H-pyrazol-4-yl)Methyl]-3,4-diMethyl-1H-pyrazol-5-carboxyli has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-[(3-chloro-1-Methyl-5-(Methylsulfonyl)-1H-pyrazol-4-yl)Methyl]-3,4-diMethyl-1H-pyrazol-5-carboxyli involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Influencing various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
Comparación Con Compuestos Similares
1-[(3-chloro-1-Methyl-5-(Methylsulfonyl)-1H-pyrazol-4-yl)Methyl]-3,4-diMethyl-1H-pyrazol-5-carboxyli can be compared with other similar compounds, such as:
Similar Compounds: Other pyrazole derivatives with different substituents, such as this compound.
Propiedades
Número CAS |
1207890-88-7 |
|---|---|
Fórmula molecular |
C12H15ClN4O4S |
Peso molecular |
346.7899 |
Sinónimos |
1-[(3-chloro-1-Methyl-5-(Methylsulfonyl)-1H-pyrazol-4-yl)Methyl]-3,4-diMethyl-1H-pyrazol-5-carboxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diphosphoric acid,mono[2-[1-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-2-oxoethoxy]-3-oxopropyl]ester, sodium salt (9CI)](/img/structure/B1141573.png)
![4-[2-(Triethoxysilyl)vinyl]benzocyclobutene](/img/structure/B1141583.png)



